2-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,7-trihydroxyxanthen-9-one
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Overview
Description
Sibiricaxanthone A is a xanthone C-glycoside isolated from the roots of Polygala sibirica . It belongs to the class of xanthones, which are secondary metabolites found in various plant families, fungi, lichens, and bacteria . Sibiricaxanthone A has garnered attention due to its diverse bioactivities, including anti-inflammatory and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sibiricaxanthone A involves several steps, starting from the basic xanthone structure. The glycosylation of xanthones can be achieved through chemical synthesis, where xanthone is reacted with glycosyl donors under acidic or basic conditions . The reaction conditions typically involve the use of catalysts such as Lewis acids or bases to facilitate the glycosylation process.
Industrial Production Methods: Industrial production of Sibiricaxanthone A is primarily based on the extraction from natural sources, specifically the roots of Polygala sibirica. The extraction process involves solvent extraction followed by purification using chromatographic techniques to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Sibiricaxanthone A undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Sibiricaxanthone A involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Sibiricaxanthone A can be compared with other xanthone glucosides and similar compounds:
Properties
Molecular Formula |
C24H26O14 |
---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
2-[6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,7-trihydroxyxanthen-9-one |
InChI |
InChI=1S/C24H26O14/c25-6-24(34)7-36-23(22(24)33)35-5-13-17(29)19(31)20(32)21(38-13)14-10(27)4-12-15(18(14)30)16(28)9-3-8(26)1-2-11(9)37-12/h1-4,13,17,19-23,25-27,29-34H,5-7H2 |
InChI Key |
RQGJKXKUUWCQNK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(O1)OCC2C(C(C(C(O2)C3=C(C4=C(C=C3O)OC5=C(C4=O)C=C(C=C5)O)O)O)O)O)O)(CO)O |
Origin of Product |
United States |
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